N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its complex molecular structure, which includes a benzoyl group, a tetrahydroquinoline ring, and a dimethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the tetrahydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the dimethoxybenzamide moiety is attached through an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pictet-Spengler and Friedel-Crafts reactions, as well as the development of more efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form a quinoline derivative.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted tetrahydroquinoline derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, or metabolic pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide: Similar structure but with a cinnamamide moiety instead of a dimethoxybenzamide moiety.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide: Contains a chloro and methoxy group on the benzene ring and a sulfonamide moiety.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide: Features a methylphenoxy group and an acetamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H24N2O4 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-13-19(14-22(16-21)31-2)24(28)26-20-11-10-17-9-6-12-27(23(17)15-20)25(29)18-7-4-3-5-8-18/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H,26,28) |
InChI Key |
QGWIQVYNQRKLSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC |
Origin of Product |
United States |
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